pentyl heptanoate chemical properties and structure
pentyl heptanoate chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of pentyl heptanoate, an ester recognized for its characteristic fruity aroma. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed information on its physicochemical properties and a standardized protocol for its preparation and analysis.
Chemical Structure and Identification
Pentyl heptanoate, also known as amyl heptanoate, is the ester formed from the condensation of heptanoic acid and pentan-1-ol. Its structure consists of a seven-carbon acyl chain linked to a five-carbon alkyl group through an ester bond.
IUPAC Name: pentyl heptanoate[1][2] Synonyms: Amyl heptanoate, Heptanoic acid, pentyl ester[1][3] CAS Registry Number: 7493-82-5[3][4][5] Molecular Formula: C12H24O2[3][4][5][6] SMILES: CCCCCCC(=O)OCCCCC[2][4][6] InChI: InChI=1S/C12H24O2/c1-3-5-7-8-10-12(13)14-11-9-6-4-2/h3-11H2,1-2H3[3][5][6] InChIKey: PSQMUBJRXIGVIT-UHFFFAOYSA-N[3][4][5][6]
Physicochemical Properties
The physicochemical properties of pentyl heptanoate are summarized in the table below, providing key data for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Weight | 200.32 g/mol | [3][4] |
| Boiling Point | 245.4 °C | [3] |
| Melting Point | -50 °C | [3][4] |
| Density | 0.858 g/mL at 25 °C (for pentyl hexanoate) | [3] |
| Water Solubility | 0.012 g/L (predicted) | [1] |
| logP | 4.7 (predicted) | [1] |
| Refractive Index | 1.42 (for pentyl hexanoate) | [3] |
Experimental Protocols
Synthesis of Pentyl Heptanoate via Fischer Esterification
The most common method for synthesizing pentyl heptanoate is the Fischer esterification of heptanoic acid with n-pentanol, using a strong acid as a catalyst.[7] This reversible reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.[7]
Materials:
-
Heptanoic acid
-
n-Pentanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid, a molar excess of n-pentanol (e.g., 1.5 to 2 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude pentyl heptanoate.
-
Purification: The crude ester can be further purified by vacuum distillation to obtain the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography can be used to assess the purity of the synthesized pentyl heptanoate and to identify it based on its retention time.
Sample Preparation:
-
Dilute a small amount of the purified pentyl heptanoate in a suitable volatile solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Typical GC Parameters:
-
Column: A non-polar column, such as one with a SE-30 stationary phase, is suitable for the analysis of this non-polar ester.
-
Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and held for 5 minutes.
-
Injector Temperature: 250°C
-
Detector (MS) Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
The resulting mass spectrum of pentyl heptanoate will show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the pentoxy group and fragments of the heptanoyl and pentyl chains.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and purification of pentyl heptanoate.
Caption: Workflow for the synthesis and purification of pentyl heptanoate.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Showing Compound Pentyl heptanoate (FDB015083) - FooDB [foodb.ca]
- 3. PENTYL HEXANOATE | 540-07-8 [chemicalbook.com]
- 4. pentyl heptanoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
